molecular formula C17H16ClN3O3S B4526295 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

Cat. No.: B4526295
M. Wt: 377.8 g/mol
InChI Key: NITXLIWDIFCLEP-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzenesulfonamide group, a benzimidazole moiety, and a tetrahydrofuran ring, making it a unique structure with diverse chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia, where it helps maintain pH balance by facilitating the conversion of carbon dioxide to bicarbonate and protons .

Mode of Action

The compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reaction . This inhibition disrupts the tumor cell’s ability to manage pH under hypoxic conditions, which can lead to cell death .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway in tumor cells . This pathway is crucial for maintaining intracellular pH and facilitating various metabolic processes. Disruption of this pathway can lead to an unfavorable intracellular environment and potentially induce cell death .

Result of Action

The compound has been shown to have significant anti-proliferative activity against certain cancer cell lines . For example, it has demonstrated a potent inhibitory effect against the triple-negative breast cancer cell line MDA-MB-231 . It has also been found to induce apoptosis in these cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can enhance the expression of CA IX, potentially increasing the compound’s efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(tetrahydrofuran-2-yl)-1H-benzimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzenesulfonamide derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

4-chloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c18-11-3-6-13(7-4-11)25(22,23)21-12-5-8-14-15(10-12)20-17(19-14)16-2-1-9-24-16/h3-8,10,16,21H,1-2,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITXLIWDIFCLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 2
4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 3
4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 5
4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 6
4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

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